molecular formula C19H22N2O3 B2564952 2-cyano-N-cyclopentyl-3-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enamide CAS No. 1424749-83-6

2-cyano-N-cyclopentyl-3-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enamide

Cat. No. B2564952
M. Wt: 326.396
InChI Key: NVPMCWBVECQWQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing different functional groups. The exact method would depend on the desired route of synthesis and the available starting materials. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would be quite complex. It would include a variety of functional groups attached to different carbon atoms. The exact three-dimensional structure would depend on the specific arrangements of these atoms and groups in space .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the nitrile group might undergo reactions like hydrolysis, reduction, or addition. The benzofuran could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its polarity would be influenced by the presence of polar functional groups. Its solubility would depend on its overall polarity and size .

Scientific Research Applications

Synthesis and Chemical Properties

Research on related benzofuran compounds has led to the development of various synthetic pathways and the exploration of their chemical properties. For instance, Keshk et al. (2004) described the synthesis of benzofuranyl-pyran-2-ones, -pyridazines, and -pyridones from naturally occurring furochromones, demonstrating the versatility of enaminones derived from benzofuran compounds in synthesizing a wide range of heterocyclic structures (Keshk, 2004).

Photocycloaddition Reactions

Sakamoto et al. (2000) explored photocycloaddition reactions involving substituted pyridines with benzofuran, leading to the formation of stereo-isomeric adducts. This research highlights the potential of benzofuran derivatives in photocycloaddition reactions, which are crucial for developing photoresponsive materials and understanding the photochemical behavior of organic compounds (Sakamoto et al., 2000).

Anti-inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. These findings indicate the therapeutic potential of benzofuran derivatives in developing new medications for treating inflammation and pain (Abu‐Hashem et al., 2020).

Molecular Sensing and Detection

Younes et al. (2020) described the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, which exhibited colorimetric sensing of fluoride anions. This research underscores the utility of benzofuran derivatives in developing sensors for detecting environmental and biological analytes, showcasing their potential in analytical chemistry (Younes et al., 2020).

Computational and Theoretical Studies

Sanad et al. (2021) conducted regioselective synthesis and theoretical calculations of bis(pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines) linked to benzofuran units. This study exemplifies the integration of computational chemistry in designing and understanding the reactivity of complex organic molecules, highlighting the role of benzofuran derivatives in advancing synthetic methodologies and theoretical chemistry (Sanad et al., 2021).

Future Directions

The future research directions involving this compound would depend on its properties and potential applications. It could be studied for its reactivity, its potential uses in synthesis, or its biological activity .

properties

IUPAC Name

2-cyano-N-cyclopentyl-3-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-12-7-13-9-17(23-2)14(10-18(13)24-12)8-15(11-20)19(22)21-16-5-3-4-6-16/h8-10,12,16H,3-7H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPMCWBVECQWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C=C2O1)C=C(C#N)C(=O)NC3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-cyclopentyl-3-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enamide

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